N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The imidazo[1,2-a]pyrimidine moiety in this compound is particularly significant due to its presence in various biologically active molecules and pharmaceuticals .
Scientific Research Applications
Synthesis and Biological Activity
Research on imidazo[1,2-a]pyrimidine derivatives has explored their synthesis and biological activities, including their potential as antiulcer, antiviral, and antibacterial agents. For example, a study by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential cytoprotective antiulcer properties, though they did not exhibit significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Another research by Hamdouchi et al. (1999) designed and prepared a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antirhinovirus agents, demonstrating the importance of stereochemistry in the antiviral activity of these compounds (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).
Antineoplastic Activity
The synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives for their antineoplastic activity have been a focus of some studies. Abdel-Hafez (2007) reported on the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, with some compounds showing variable degrees of antineoplastic activity against cell lines tested (Abdel-Hafez, 2007).
Anti-Inflammatory and Analgesic Agents
Research into the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives has also extended to their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Environmental and Sensor Applications
Moreover, the applications of imidazo[1,2-a]pyrimidine derivatives extend beyond medicinal chemistry. For instance, Rawat and Rawat (2018) developed a fluorescent sensor for zinc ion detection using synthesized imidazo[1,2-a]pyrimidine compounds, highlighting the versatility of these molecules in environmental monitoring and chemical sensing (Rawat & Rawat, 2018).
Future Directions
Preparation Methods
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazo[1,2-a]pyrimidine core followed by functionalization at specific positions to introduce the methoxyphenyl and trifluoromethylbenzamide groups. Reaction conditions often involve the use of strong bases, transition metal catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide, as well as catalysts such as
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c1-30-18-7-6-13(17-12-28-9-3-8-25-20(28)27-17)11-16(18)26-19(29)14-4-2-5-15(10-14)21(22,23)24/h2-12H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCPTRLOSXLZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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